molecular formula C21H26N2O2 B8654321 Coronaridine

Coronaridine

Cat. No.: B8654321
M. Wt: 338.4 g/mol
InChI Key: NVVDQMVGALBDGE-KSWFMABOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Coronaridine can be synthesized through various methods. One method involves the extraction of the compound from the dried plant material of Tabernaemontana divaricata using supercritical carbon dioxide extraction. The process includes crushing the plant material, extracting it in a supercritical carbon dioxide extraction tank at temperatures between 30-50°C and pressures of 15-25 MPa, and using chloroform as an entrainer . The extract is then dissolved in a 70% methanol solution, passed through a calcium-oxide short column, concentrated, and separated using high-speed countercurrent chromatography .

Industrial Production Methods: The industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of supercritical carbon dioxide extraction is favored due to its efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Coronaridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

    Oxidation: this compound hydroxyindolenine.

    Reduction: 10-hydroxythis compound.

    Substitution: Various substituted this compound analogs.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl (1S,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C21H26N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13-,14-,19-,21+/m0/s1

InChI Key

NVVDQMVGALBDGE-KSWFMABOSA-N

SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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